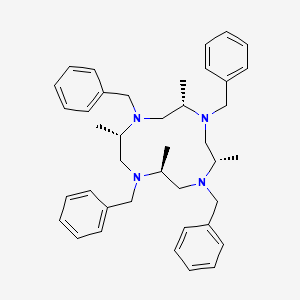
Tetrabenzylamino-tetramethyl Cyclen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenzylamino-tetramethyl Cyclen is a synthetic organic compound with the molecular formula C40H52N4 It is a derivative of cyclen, a macrocyclic ligand known for its ability to form stable complexes with metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylamino-tetramethyl Cyclen typically involves the N-tetraalkylation of cyclen. One efficient protocol uses a partially miscible aqueous-organic solvent system with benzyl bromide as the alkylating agent. The reaction mixture is shaken, not stirred, to achieve optimal results . The general reaction conditions include:
Solvent: Aqueous-organic solvent system
Reagent: Benzyl bromide
Temperature: Room temperature
Method: Shaking the reaction mixture
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabenzylamino-tetramethyl Cyclen undergoes various chemical reactions, including:
Substitution Reactions: The benzylamino groups can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound forms stable complexes with metal ions, which can be utilized in various applications.
Common Reagents and Conditions
Reagents: Benzyl bromide, metal salts (for complexation)
Conditions: Room temperature, aqueous-organic solvent systems
Major Products
Substitution Products: Derivatives with different substituents on the benzylamino groups.
Metal Complexes: Stable complexes with metal ions such as Bi and Ac.
Wissenschaftliche Forschungsanwendungen
Tetrabenzylamino-tetramethyl Cyclen has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in radiopharmaceuticals for targeted radiotherapy.
Industry: Utilized in the development of catalysts and fluorescent probes.
Wirkmechanismus
The mechanism of action of Tetrabenzylamino-tetramethyl Cyclen involves its ability to form stable complexes with metal ions. The benzylamino groups and the cyclen ring provide multiple coordination sites, allowing the compound to chelate metal ions effectively. This chelation enhances the stability and solubility of the metal complexes, making them suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound of Tetrabenzylamino-tetramethyl Cyclen, known for its ability to form stable metal complexes.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic ligand with similar properties but a larger ring size.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative of cyclen with carboxylate pendant arms, used in radiopharmaceuticals.
Uniqueness
This compound is unique due to the presence of benzylamino and methyl groups, which enhance its chemical properties and potential applications. The compound’s ability to form stable metal complexes makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C40H52N4 |
|---|---|
Molekulargewicht |
588.9 g/mol |
IUPAC-Name |
(2S,5S,8S,11S)-1,4,7,10-tetrabenzyl-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C40H52N4/c1-33-25-42(30-38-19-11-6-12-20-38)35(3)27-44(32-40-23-15-8-16-24-40)36(4)28-43(31-39-21-13-7-14-22-39)34(2)26-41(33)29-37-17-9-5-10-18-37/h5-24,33-36H,25-32H2,1-4H3/t33-,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
KZFWPVSGLITODH-ZYADHFCISA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5 |
Kanonische SMILES |
CC1CN(C(CN(C(CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
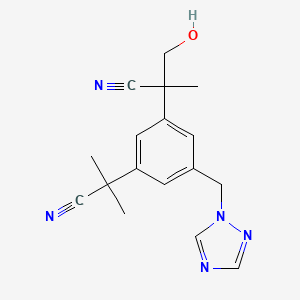
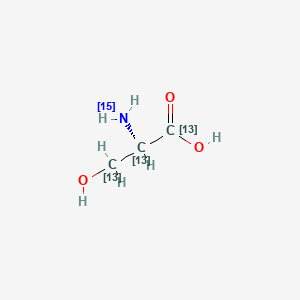
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)



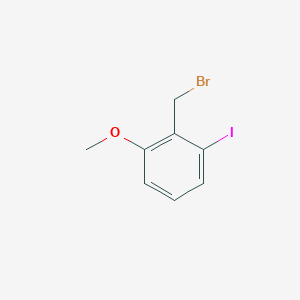
![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)
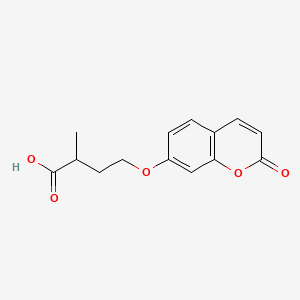
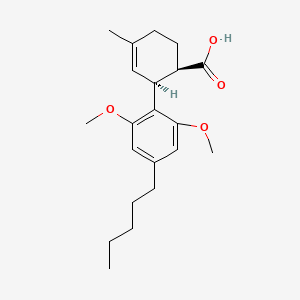

![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
